molecular formula C13H13NO2 B12441690 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde

1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B12441690
M. Wt: 215.25 g/mol
InChI Key: PKDDFXFOOUHGRB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a pyrrole ring substituted with a 4-methoxybenzyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-methoxybenzylamine with pyrrole-3-carboxaldehyde. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Methoxybenzyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methoxybenzyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.

    1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    1-(4-Methoxybenzyl)-2-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure with an additional phenyl group at the 2-position.

Uniqueness: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the methoxybenzyl group and the aldehyde functional group on the pyrrole ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-3-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)8-14-7-6-12(9-14)10-15/h2-7,9-10H,8H2,1H3

InChI Key

PKDDFXFOOUHGRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=C2)C=O

Origin of Product

United States

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